![molecular formula C7H7N3OS B2913489 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone CAS No. 187597-18-8](/img/structure/B2913489.png)
1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone” is a heterocyclic compound . It is a derivative of thiazolo[3,2-b][1,2,4]triazole, which is an important class of heterocyclic compounds possessing a wide range of biological activities .
Synthesis Analysis
The synthesis of “1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone” involves the heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione . The reactions of this compound with hydroxylamine, hydrazincarboxamide, hydrazincarbothioamide, hydrazine hydrate, and para-toluenesulfonyl hydrazide result in the formation of the corresponding derivatives .Molecular Structure Analysis
The molecular structure of “1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone” can be characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, and IR spectroscopy . Single-crystal X-ray diffraction can also be used to determine the crystal structure .Chemical Reactions Analysis
The chemical reactions of “1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone” involve its reactions with hydroxylamine, hydrazincarboxamide, hydrazincarbothioamide, hydrazine hydrate, and para-toluenesulfonyl hydrazide . These reactions result in the formation of the corresponding derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone” include its molecular weight, which is 342.03 . It has a storage temperature of 28°C .Applications De Recherche Scientifique
Synthesis of Bioactive Derivatives
This compound serves as a key intermediate in the synthesis of a wide range of bioactive derivatives. For instance, the heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione afforded 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethan-1-one. Its reactions with various agents such as hydroxylamine, hydrazincarboxamide, hydrazincarbothioamide, hydrazine hydrate, and para-toluenesulfonyl hydrazide resulted in the formation of corresponding derivatives. These compounds were studied for their growth-regulating activity, showcasing the potential of this compound in agricultural chemistry as well (Yengoyan et al., 2019).
Antimicrobial and Antifungal Activities
Derivatives synthesized from 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone have been explored for their antimicrobial and antifungal properties. Research has demonstrated that certain derivatives exhibit moderate effects against bacterial and fungal species, highlighting the potential of this compound in the development of new antimicrobial agents (Abdel‐Aziz et al., 2008).
Cancer Research
Studies have also shown the efficacy of derivatives in cancer research. For example, compounds synthesized from this chemical were potent immunosuppressors against both macrophages and T-lymphocytes and exhibited significant inhibitors of LPS-stimulated NO generation. Moreover, they demonstrated strong cytotoxicity against various carcinoma and leukemia cells, suggesting their potential as cancer therapeutic agents (Abdel‐Aziz et al., 2011).
Role in Chemical Synthesis
The compound has found applications in the synthesis of novel heterocyclic systems, providing a foundation for the development of new drugs and materials. For instance, its oxime derivative reacted with alkyl halides and phenyl isocyanate to produce O-alkyl- and O-phenylcarbamoyl derivatives, further illustrating its versatility in chemical synthesis (Yengoyan et al., 2019).
Orientations Futures
The future directions for the study of “1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone” could involve further exploration of its biological activities, as thiazolo[3,2-b][1,2,4]triazole derivatives are known to possess a wide range of such activities . Additionally, the development of more eco-friendly synthesis methods could be a potential area of research .
Mécanisme D'action
Mode of Action
The mode of action of 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, along with the simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .
Result of Action
Some related compounds have shown weak to high cytotoxic activities against certain tumor cell lines .
Propriétés
IUPAC Name |
1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-4-6(5(2)11)12-7-8-3-9-10(4)7/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOWOWVIBUGLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

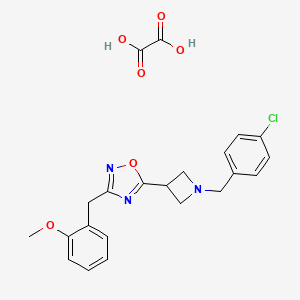
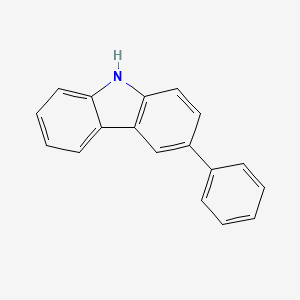
![(Z)-ethyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2913410.png)
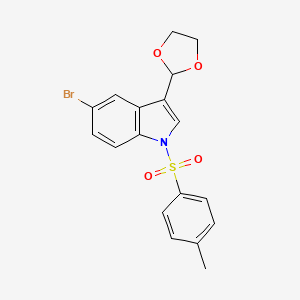
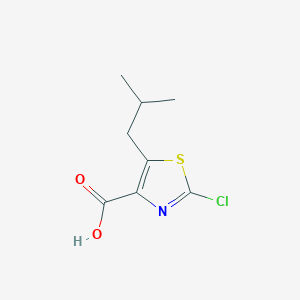
![3-(2-chlorobenzyl)-6-(2-phenylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2913415.png)
![Methyl 5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2913416.png)
![3,4,5-Trimethoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2913417.png)
![tert-butyl N-{1-[2-(3-bromophenyl)ethyl]piperidin-4-yl}carbamate](/img/structure/B2913418.png)

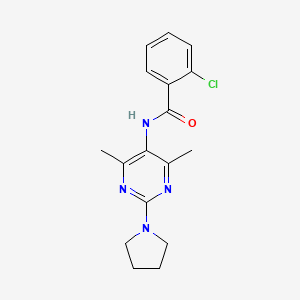
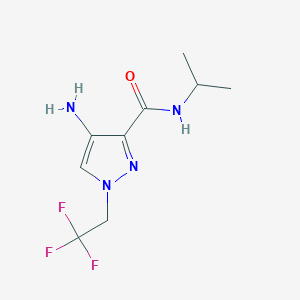
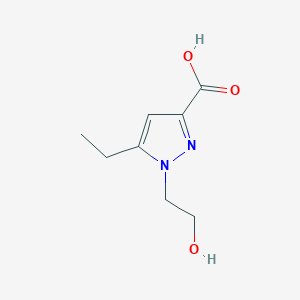
![4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2913429.png)